molecular formula C14H9NO2 B1455429 4-(1,3-Benzoxazol-5-yl)benzaldehyde CAS No. 1008361-50-9

4-(1,3-Benzoxazol-5-yl)benzaldehyde

Cat. No.: B1455429
CAS No.: 1008361-50-9
M. Wt: 223.23 g/mol
InChI Key: LWWBSIPPTAIVGJ-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-5-yl)benzaldehyde is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is characterized by a benzoxazole ring fused to a benzaldehyde moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Chemical Reactions Analysis

4-(1,3-Benzoxazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,3-Benzoxazol-5-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

4-(1,3-Benzoxazol-5-yl)benzaldehyde can be compared with other benzoxazole derivatives such as:

Biological Activity

4-(1,3-Benzoxazol-5-yl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features both a benzaldehyde group and a benzoxazole moiety, which contribute to its diverse biological effects. The following sections provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H11N1O1
  • Structural Features :
    • Contains a benzene ring attached to a 1,3-benzoxazole structure.
    • The presence of the aldehyde group enhances its reactivity and potential biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole groups exhibit significant antimicrobial properties. Specifically, studies have shown that:

  • Activity Against Bacteria :
    • Compounds similar to this compound demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis .
    • The minimal inhibitory concentrations (MIC) for various derivatives have been documented, indicating varying degrees of effectiveness against different strains .
  • Activity Against Fungi :
    • Some derivatives also show antifungal properties against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of benzoxazole derivatives on cancer cells:

  • Selectivity : Certain compounds exhibit lower toxicity towards normal cells compared to cancer cells, highlighting their potential as anticancer agents .
  • Cell Lines Tested : The cytotoxic effects have been evaluated on various cancer cell lines, including:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)
    • Prostate cancer (PC3) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Functional Group Influence : The presence or absence of specific functional groups can significantly alter the compound's activity. For instance, variations in substituents on the phenyl ring can enhance or diminish antibacterial and antifungal activities .
Compound NameStructureUnique Features
4-(1,3-Benzothiazol-2-yl)benzaldehydeStructureContains a thiazole instead of a benzoxazole; may exhibit different biological activities.
2-AminobenzoxazoleStructureLacks the aldehyde functionality; primarily studied for its antimicrobial properties.
Benzothiazole derivativesStructureKnown for their diverse pharmacological activities; comparison highlights the unique reactivity of benzoxazole derivatives.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest:

  • Binding Affinity : The compound may interact favorably with specific enzymes or receptors, influencing their activity and leading to various biological effects.
  • Molecular Docking Studies : These studies help identify potential binding sites and interactions at the molecular level .

Case Studies and Research Findings

Numerous studies have documented the biological activities of benzoxazole derivatives, providing insights into their potential applications:

  • Antibacterial Efficacy : A study demonstrated that certain derivatives were more effective than conventional antibiotics against specific bacterial strains .
  • Cytotoxicity Profiles : Research has shown that some compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .
  • Quorum Sensing Inhibition : Some derivatives have been identified as quorum sensing inhibitors (QSIs), which could be utilized to combat bacterial virulence by disrupting communication among bacterial populations .

Properties

IUPAC Name

4-(1,3-benzoxazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWBSIPPTAIVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694263
Record name 4-(1,3-Benzoxazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008361-50-9
Record name 4-(1,3-Benzoxazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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